molecular formula C8H14O B042903 6-Methyl-5-hepten-2-one CAS No. 110-93-0

6-Methyl-5-hepten-2-one

Cat. No. B042903
CAS RN: 110-93-0
M. Wt: 126.2 g/mol
InChI Key: UHEPJGULSIKKTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Methyl-5-hepten-2-one can be achieved through various methods. One approach involves the Prins Reaction, utilizing 4-methyl-1-penten-3-ol acetate or 2-methyl-4-penten-2-ol acetate and acetaldehyde as starting materials, followed by hydrolysis and dehydration to yield methyl heptenone with good efficiency (Saito, Tachibana, & Omichi, 1962). Additionally, a phase transfer reaction of acetone with prenyl chloride has been utilized for the synthesis, highlighting the role of catalysts in enhancing yield and selectivity (Kise, Kaneko, Sato, & Senō, 1977).

Molecular Structure Analysis

The molecular structure of 6-Methyl-5-hepten-2-one, with its characteristic ketone functional group, plays a pivotal role in its chemical behavior and reactivity. The structure has been explored through various spectroscopic techniques, aiding in understanding its conformation and electronic properties. Studies involving density functional theory (DFT) have provided insights into the optimized geometrical parameters, quantum chemical parameters, and molecular electrostatic potential, offering a deeper understanding of its molecular characteristics (Bukane & Jagdale, 2021).

Chemical Reactions and Properties

6-Methyl-5-hepten-2-one participates in numerous chemical reactions, reflecting its reactivity towards different reagents and conditions. Its interactions with OH and NO3 radicals, as well as O3, have been studied, revealing its atmospheric reaction pathways and kinetics, which are crucial for understanding its environmental impact and degradation processes (Smith, Rigler, Kwok, & Atkinson, 1996).

Scientific Research Applications

  • Alarm Pheromone in Ants : 6-MHO is found in worker ants of several Formica species, where it functions as an alarm pheromone, triggering defensive behaviors (Duffield, Brand, & Blum, 1977).

  • Inhibition of HIV-1 Replication : Derivatives of 6-MHO, specifically 5-ethyl-6-phenylthiouracil, have been shown to be potent and selective inhibitors of HIV-1 replication, targeting the virus's reverse transcriptase (Baba et al., 1991).

  • Adsorption on Indoor Surfaces : A study in 2023 indicated that 6-MHO can adsorb on indoor surfaces like SiO2 and TiO2, potentially impacting indoor air quality (Frank et al., 2023).

  • Chemotaxonomic Significance : The compound has been identified in an Iridomyrmex sp. from Florida, potentially impacting the taxonomy of North American Iridomyrmex (Crewe & Blum, 1971).

  • Biotransformation in Fungi : Penicillium italicum spores can biotransform volatile terpenoid compounds like geraniol and nerol into 6-MHO (Demyttenaere & Pooter, 1996).

  • Flavorant in Hazelnuts : It is a major part of hazelnut flavorant and is formed during heat treatment from an unknown precursor in hazelnuts (Pfnuer et al., 1999).

  • Determination in Fruit : A method has been developed for rapid determination of 6-MHO in fruit, impacting consumer-liking and quality of tomato cultivars (Zhou et al., 2021).

  • Synthesis Processes : 2,6-Dimethyl-5-Heptenal, a related compound, can be synthesized from 6-MHO with a yield of 76.6% using reactive distillation, demonstrating improved decarboxylation processes (Feng, 2011).

  • COX-2 Inhibitor Synthesis : Diarylspiro[2.4]heptenes, derived from compounds like 6-MHO, have shown potential as highly selective COX-2 inhibitors, useful in arthritis and edema analgesia models (Huang et al., 1996).

  • Atmospheric Chemistry Impact : Atmospheric photolysis and gas-phase reactions of 6-MHO produce various compounds like benzaldehyde and acetone, impacting atmospheric chemistry (Smith et al., 1996).

Safety And Hazards

Precautions should be taken to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use only non-sparking tools and take precautionary measures against static discharge .

properties

IUPAC Name

6-methylhept-5-en-2-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEPJGULSIKKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021629
Record name 6-Methyl-5-hepten-2-one
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Molecular Weight

126.20 g/mol
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Physical Description

Liquid, Colorless to yellowish liquid with a strong odor; [OECD SIDS], Colourless slightly yellow liquid; strong fatty, green citrus-like odour
Record name 5-Hepten-2-one, 6-methyl-
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Record name 6-Methylhept-5-en-2-one
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Boiling Point

72.00 to 73.00 °C. @ 18.00 mm Hg
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Solubility

3351 /mg/L @ 20 °C (exp), Insoluble in water; soluble in oils and organic solvents, Miscible at room temperature (in ethanol)
Record name Sulcatone
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Density

0.846-0.854
Record name 6-Methyl-5-hepten-2-one
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Vapor Pressure

0.75 [mmHg]
Record name 6-Methylhept-5-en-2-one
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Product Name

6-Methyl-5-hepten-2-one

CAS RN

110-93-0, 409-02-9
Record name 6-Methyl-5-hepten-2-one
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Record name Methylheptenone
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Record name 6-METHYL-5-HEPTEN-2-ONE
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Record name 6-methylhept-5-en-2-one
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Melting Point

-67 °C
Record name Sulcatone
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Synthesis routes and methods I

Procedure details

7.5 g of aluminum triisopropylate and 50 g of a reaction product which contains 42 g of 2-methyl-2-hepten-6-one and 5 g of 2-methyl-3-buten-2-ol are heated at 150° C. in the reaction apparatus described in Example 1, and a mixture of 464 g of methyl acetoacetate and 430 g of 2-methyl-3-buten-2-ol is introduced in the course of 18 hours. On working up the mixture by distillation when the reaction has ceased, 490 g of 2-methyl-2-hepten-6-one, 95 g of unconverted 2-methyl-3-buten-2-ol, 13 g of acetone and 4 g of isoprene are obtained. The yield (448 g) is 89% of theory, based on methyl acetoacetate employed, and 90.1%, based on methylbutenol converted.
Quantity
7.5 g
Type
reactant
Reaction Step One
[Compound]
Name
reaction product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
464 g
Type
reactant
Reaction Step Five
Quantity
430 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Apart from the improvements according to the present invention, this process has been disclosed by Teisseire et al. "Recherches," June 1956, page 31. The yield is only about 56%, which is entirely inadequate for industrial syntheses. If, instead of an alkyl acetoacetate, diketene is reacted with 2-methyl-3-buten-2-ol in the presence of aluminum triisopropylate, 2-methyl-2-hepten-6-one is obtained in a yield of 83% (cf. "Advances in Organic Chemistry," Volume II, 1960, page 246). It is to be deduced from the last-mentioned publication that for the manufacture of 2-methyl-2-hepten-6-one, diketene is to be preferred over an alkyl acetoacetate as the starting material. This is undoubtedly true on a laboratory scale, but unacceptable for the industrial manufacture of methylheptenone. For safety reasons alone, the instability of diketene demands the use of expensive apparatus. In addition, in order to achieve high yields and smooth operation of the plant, measures are required which substantially cancel out the advantage of the good yield. Further, German Pat. No. 1,068,696 discloses the preparation of 2-methyl-2-hepten-6-one by passing 2-methyl-3-buten-2-ol into a reaction mixture which has been preheated to 160°-250° C. and comprises an alkyl acetoacetate, a mixture of an alkyl acetoacetate and an inert solvent, or a mixture of 2-methyl-3-buten-2-ol, an alkyl acetoacetate and a solvent. However, this process also gives yields of only from 63 to 66% of theory, based on alkyl acetoacetate converted.
[Compound]
Name
alkyl acetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Process (iii): A process in which prenyl chloride obtained by the reaction of isoprene with hydrogen chloride is allowed to react with acetone in the presence of an equimolar amount of an alkali based on the prenyl chloride to give 6-methyl-5-hepten-2-one (see, e.g., U.S. Pat. Nos. 3,983,175 and 3,984,475).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 637 g of 3,7,11-trimethyl-dodec-1-en-3-ol (86% pure), 8.6 g of Al isopropylate and 60 g of 3-methyl-but-1-en-3-ol was heated to 165° C. in the apparatus described in Example 12, and 471 g of methyl acetoacetate and 159 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 5 hours, whilst keeping the temperature at the 2nd theoretical plate of the column at about 90°-100° C. by appropriate adjustment of the reflux ratio. After a further 2 hours' reaction at 165° C., the mixture was worked up by distillation. 598 g of 6,10,14-trimethyl-pentadec-5-en-2-one and 161 g of 2-methyl-hept-2-en-6-one were obtained.
Quantity
637 g
Type
reactant
Reaction Step One
[Compound]
Name
Al
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 637 g of linalool (91% pure), 36 g of methyl acetoacetate, 6 g of 3-methyl-but-1-en-3-ol and 8.6 g of aluminum isopropylate was heated to 165° C. in the apparatus described in Example 12, and 642 g of methyl acetoacetate and 211 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 10 hours whilst maintaining a reaction temperature of 165° C., the temperature at the 2nd theoretical plate being kept at about 100° C. After a further 4 hours' reaction time at 165° C., the mixture was worked up by distillation. 681 g of geranylacetone, 212 g of 2-methyl-hept-2-en-6-one and 37 g of unconverted 3-methyl-but-1-en-3-ol were obtained. The selectivities achieved are accordingly as follows: 87% based on 3-methyl-but-1-en-3-ol, 94%, based on linalool, and 88%, based on methyl acetoacetate.
Quantity
637 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
642 g
Type
reactant
Reaction Step Two
Quantity
211 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-5-hepten-2-one
Reactant of Route 2
6-Methyl-5-hepten-2-one
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Reactant of Route 4
6-Methyl-5-hepten-2-one
Reactant of Route 5
Reactant of Route 5
6-Methyl-5-hepten-2-one
Reactant of Route 6
Reactant of Route 6
6-Methyl-5-hepten-2-one

Citations

For This Compound
10,500
Citations
P Fruekilde, J Hjorth, NR Jensen, D Kotzias… - Atmospheric …, 1998 - Elsevier
… for the ubiquitous occurrence of 6-methyl-5-hepten-2-one and acetone in ambient air and … demonstrated that significant amounts of geranyl acetone, 6-methyl-5-hepten-2-one (6-MHO), 4…
Number of citations: 197 www.sciencedirect.com
Z Zhou, X Wang, X Cui, H Wang - Journal of Chromatographic …, 2022 - academic.oup.com
… The volatile compound 6-methyl-5-hepten-2-one (MHO) is an important chemical intermediate and flavor component derived from carotenoid during fruit metabolism, which is important …
Number of citations: 4 academic.oup.com
E Grosjean, D Grosjean… - International Journal of …, 1996 - Wiley Online Library
… 40 for 6-methyl-5-hepten-2-one Carbonyl product Formation yields, measured with sufficient … 2 0 02 for acetone from 6-methyl-5-hepten-2-one. Reaction mechanisms are outlined and …
Number of citations: 76 onlinelibrary.wiley.com
AM Smith, E Rigler, ESC Kwok… - Environmental science & …, 1996 - ACS Publications
… atmospheric chemistry of 6-methyl-5-hepten-2-one [(CH 3 ) 2 C CHCH 2 CH 2 C(O)CH 3 ] and trans-cinnamaldehyde [trans-C 6 H 5 CH CHCHO]. 6-Methyl-5-hepten-2-one is a product …
Number of citations: 51 pubs.acs.org
BD Whitaker, RA Saftner - Journal of Agricultural and Food …, 2000 - ACS Publications
… Early studies found that CT hydroperoxides and the volatile 6-methyl-5-hepten-2-one (MHO) are major in vitro autoxidation products of α-farnesene. However, it was recently shown that …
Number of citations: 55 pubs.acs.org
DH Zaitsau, SP Verevkin, AY Sazonova - Fluid Phase Equilibria, 2015 - Elsevier
… In addition to that we have studied 6-methyl-5-hepten-2-one … of linalool to 6-methyl-5-hepten-2-one has been observed [18… of vapor pressures for 6-methyl-5-hepten-2-one we calculated …
Number of citations: 42 www.sciencedirect.com
HW Rines, RC French, LW Daasch - Journal of agricultural and …, 1974 - ACS Publications
… for germination responses to nonanal, 6methyl-5-hepten-2-one, and similar compounds, three … , this is the first report of 6-methyl-5-hepten-2one occurring in a fungus and also having a …
Number of citations: 31 pubs.acs.org
WAM Wolken, R ten Have… - Journal of agricultural …, 2000 - ACS Publications
Under alkaline conditions, amino acids or proteins catalyze the deacetylation of citral, a major aroma component, resulting in methylheptenone and acetaldehyde formation. 3-…
Number of citations: 63 pubs.acs.org
TE Emara - Egyptian Journal of Biology, 2004 - ecology.nottingham.ac.uk
… The aim of this work was to evaluate the insecticidal and inhibition effects of 6-methyl-5-hepten-2-one (an alarm phermone ketone) on acetylcholinesterase and development in S. …
Number of citations: 3 ecology.nottingham.ac.uk
T Leonardo, EC da Silva, G Arbilla - The Journal of Physical …, 2008 - ACS Publications
… According to the calculations, the ozone 6-methyl-5-hepten-2-one reaction is faster than the ozone 6-hydroxy-4-methyl-4-hexenal reaction, but both are slower than the ozone geraniol-…
Number of citations: 11 pubs.acs.org

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